molecular formula C17H34O2 B14463588 2,4,6,8,10-Pentamethyldodecanoic acid CAS No. 66039-91-6

2,4,6,8,10-Pentamethyldodecanoic acid

Cat. No.: B14463588
CAS No.: 66039-91-6
M. Wt: 270.5 g/mol
InChI Key: KPCYHZODOYARGY-UHFFFAOYSA-N
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Description

2,4,6,8,10-Pentamethyldodecanoic acid is a branched-chain fatty acid with the molecular formula C17H34O2. This compound is known for its unique structure, which includes five methyl groups attached to a dodecanoic acid backbone. It is a synthetic compound and does not occur naturally.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6,8,10-Pentamethyldodecanoic acid typically involves the alkylation of a dodecanoic acid derivative with methyl groups. One common method is the Friedel-Crafts alkylation, where dodecanoic acid is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound may involve more efficient catalytic processes to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization are common in industrial settings to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2,4,6,8,10-Pentamethyldodecanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Halogenation reactions can introduce halogen atoms into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenation can be achieved using reagents like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of ketones or secondary carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2,4,6,8,10-Pentamethyldodecanoic acid has several applications in scientific research:

    Chemistry: Used as a model compound to study the effects of branching on the physical and chemical properties of fatty acids.

    Biology: Investigated for its potential effects on cellular

Properties

CAS No.

66039-91-6

Molecular Formula

C17H34O2

Molecular Weight

270.5 g/mol

IUPAC Name

2,4,6,8,10-pentamethyldodecanoic acid

InChI

InChI=1S/C17H34O2/c1-7-12(2)8-13(3)9-14(4)10-15(5)11-16(6)17(18)19/h12-16H,7-11H2,1-6H3,(H,18,19)

InChI Key

KPCYHZODOYARGY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC(C)CC(C)CC(C)CC(C)C(=O)O

Origin of Product

United States

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